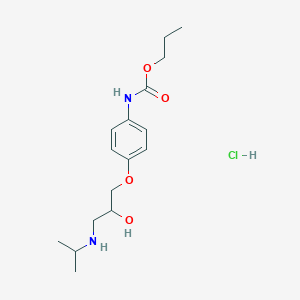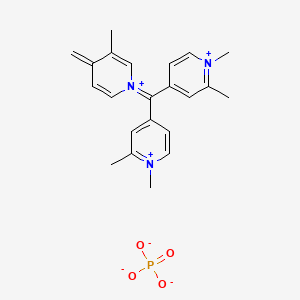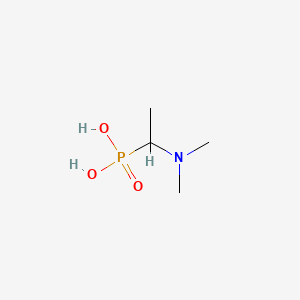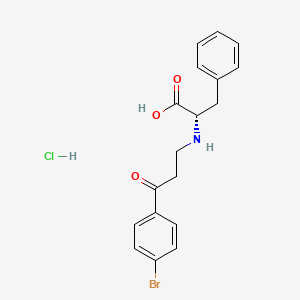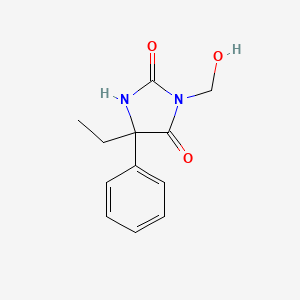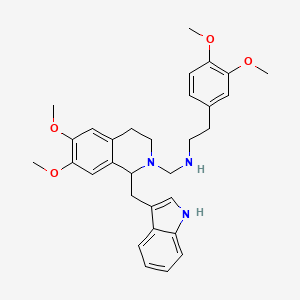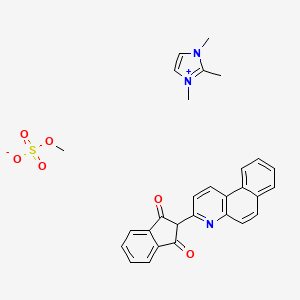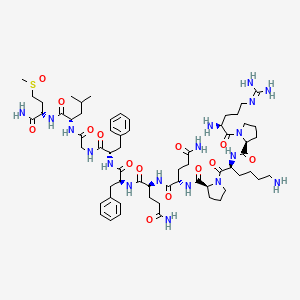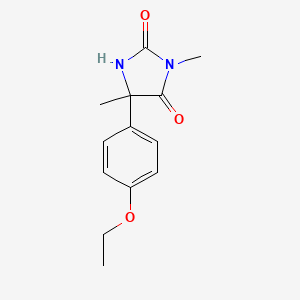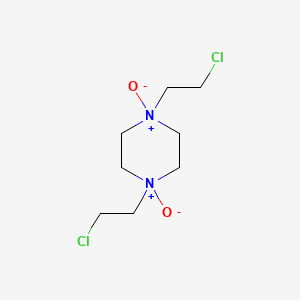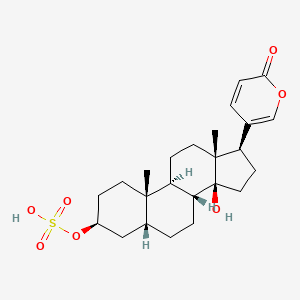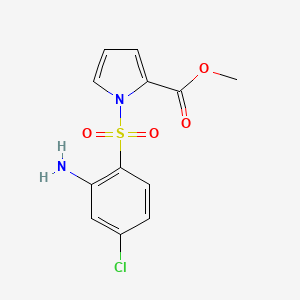
Benzamide, N-((3-nitrobenzoyl)oxy)-N-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-((3-nitrobenzoyl)oxy)-N-(phenylmethoxy)-: is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a benzamide core with additional functional groups, including a nitrobenzoyl and a phenylmethoxy group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((3-nitrobenzoyl)oxy)-N-(phenylmethoxy)- typically involves the following steps:
Esterification: The formation of the benzoyl ester linkage can be accomplished by reacting the nitrobenzoyl chloride with an appropriate alcohol under basic conditions.
Amidation: The final step involves the reaction of the ester with an amine to form the benzamide structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and esterification processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-((3-nitrobenzoyl)oxy)-N-(phenylmethoxy)-:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Possible applications in drug development, particularly in designing inhibitors or activators of specific biological pathways.
Industry: Use as a precursor in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-((3-nitrobenzoyl)oxy)-N-(phenylmethoxy)- would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The nitro and phenylmethoxy groups may play roles in enhancing binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, used widely in medicinal chemistry.
N-Phenylbenzamide: Similar structure but lacks the nitro group.
N-(3-Nitrobenzoyl)benzamide: Similar but without the phenylmethoxy group.
Uniqueness
Benzamide, N-((3-nitrobenzoyl)oxy)-N-(phenylmethoxy)- is unique due to the presence of both nitro and phenylmethoxy groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
357204-48-9 |
|---|---|
Molecular Formula |
C21H16N2O6 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[benzoyl(phenylmethoxy)amino] 3-nitrobenzoate |
InChI |
InChI=1S/C21H16N2O6/c24-20(17-10-5-2-6-11-17)23(28-15-16-8-3-1-4-9-16)29-21(25)18-12-7-13-19(14-18)22(26)27/h1-14H,15H2 |
InChI Key |
ZPHNYRYMAMTVIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CON(C(=O)C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


